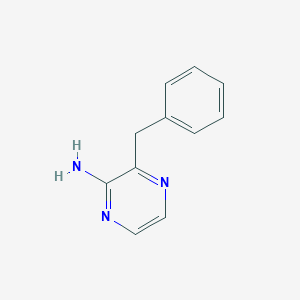

3-Benzylpyrazin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-11-10(13-6-7-14-11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMTUMRZWRCBQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376298 | |

| Record name | 3-benzylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185148-51-0 | |

| Record name | 3-benzylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Benzylpyrazin-2-amine synthesis pathway and mechanism

An In-depth Technical Guide to the Synthesis of 3-Benzylpyrazin-2-amine for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic amine that holds potential as a valuable scaffold in medicinal chemistry and drug discovery. The pyrazine ring is a key component in numerous biologically active compounds, and the presence of both an amino and a benzyl group offers multiple points for further functionalization, making it an attractive building block for creating diverse molecular libraries. This guide provides a comprehensive overview of a viable and efficient synthetic pathway for this compound, detailing the underlying reaction mechanisms and providing field-proven insights into the experimental choices.

Proposed Synthetic Pathway: A Two-Step Approach

A direct, single-step synthesis of this compound is not prominently described in the literature. Therefore, a robust and logical two-step approach is proposed, commencing from the readily available 2-aminopyrazine. This pathway involves an initial electrophilic halogenation to activate the C-3 position, followed by a palladium-catalyzed cross-coupling reaction to introduce the benzyl moiety.

Caption: Overall synthetic route for this compound.

Step 1: Synthesis of 2-Amino-3-chloropyrazine

The initial step involves the regioselective chlorination of 2-aminopyrazine to produce the key intermediate, 2-amino-3-chloropyrazine. The amino group acts as an activating and ortho-directing group, facilitating electrophilic substitution at the C-3 position. N-Chlorosuccinimide (NCS) is a suitable and commonly used reagent for this transformation.[1]

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyrazine in a suitable organic solvent such as dichloromethane or acetonitrile.[1]

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-chlorosuccinimide (NCS) portion-wise to the stirred solution. The molar ratio of 2-aminopyrazine to NCS should be approximately 1:1 to minimize the formation of dichlorinated byproducts.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water. If dichloromethane is used, the organic layer can be separated, washed with saturated aqueous sodium bicarbonate solution and then brine, and dried over anhydrous sodium sulfate.[1] The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-amino-3-chloropyrazine.

Mechanism of Chlorination

The chlorination of 2-aminopyrazine proceeds via an electrophilic aromatic substitution mechanism. The pyrazine ring itself is electron-deficient, but the strongly activating amino group at the C-2 position increases the electron density of the ring, making it susceptible to electrophilic attack.

Caption: Mechanism of electrophilic chlorination of 2-aminopyrazine.

The amino group directs the incoming electrophile (a source of "Cl+") to the ortho (C-3) and para (C-5) positions. Due to the proximity and electronic influence of the amino group, substitution at the C-3 position is generally favored.

Step 2: Suzuki-Miyaura Cross-Coupling for Benzylation

With the activated 2-amino-3-chloropyrazine in hand, the benzyl group is introduced via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile method for forming carbon-carbon bonds.[2][3][4]

Experimental Protocol

-

Reaction Setup: To a flame-dried Schlenk flask, add 2-amino-3-chloropyrazine, benzylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), and a base (e.g., potassium carbonate or sodium carbonate).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like dioxane, toluene, or THF, and water.[3]

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere for several hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and add water and an organic solvent such as ethyl acetate for extraction. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. After removing the solvent in vacuo, purify the crude product by column chromatography to yield this compound.

Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-chlorine bond of 2-amino-3-chloropyrazine to form a Pd(II) complex.

-

Transmetalation: The benzyl group from the benzylboronic acid (activated by the base to form a boronate complex) is transferred to the palladium center, displacing the chloride.

-

Reductive Elimination: The two organic moieties (the pyrazinyl and benzyl groups) on the palladium complex are eliminated to form the C-C bond of the final product, this compound, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.

Data Summary: Reaction Parameters

The following table provides representative conditions for the proposed synthesis, compiled from analogous reactions in the literature. Optimization may be required to achieve maximum yield for this specific substrate.

| Step | Reaction | Key Reagents | Catalyst/Solvent | Typical Conditions | Expected Outcome |

| 1 | Chlorination | 2-Aminopyrazine, N-Chlorosuccinimide (NCS) | Dichloromethane or Acetonitrile | 0 °C to room temp. | Formation of 2-amino-3-chloropyrazine. |

| 2 | Suzuki Coupling | 2-Amino-3-chloropyrazine, Benzylboronic acid, K₂CO₃ | Pd(PPh₃)₄ / Toluene/Water | 80-100 °C, inert atm. | Formation of this compound. |

Conclusion

The described two-step synthesis provides a reliable and efficient pathway to this compound from commercially available starting materials. The initial chlorination activates the pyrazine ring for the subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling, a powerful C-C bond-forming reaction. This guide offers a solid foundation for researchers and drug development professionals to synthesize this valuable heterocyclic scaffold and explore its potential in various applications.

References

- CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents.

-

Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. - ResearchGate. Available at: [Link]

- US2396067A - Preparation of 2-aminopyrazine - Google Patents.

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

-

Amination products of chloropyrazine and 2-chloropyrimidine. - ResearchGate. Available at: [Link]

-

C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central. Available at: [Link]

-

Mastering Heterocyclic Synthesis: The Role of 2-Amino-3-chloropyrazine in Innovation - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

-

3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation - MDPI. Available at: [Link]

-

Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed. Available at: [Link]

-

Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC - NIH. Available at: [Link]

-

Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - ResearchGate. Available at: [Link]

-

Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis - Organic Chemistry Portal. Available at: [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available at: [Link]

-

Coupling reaction of organoboronic acids with chloropyrimidines and trichlorotriazine - ResearchGate. Available at: [Link]

-

Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - NIH. Available at: [Link]

-

The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide and 3‐Amino‐N′‐methylpyrazine‐2‐carbohydrazide Derivatives - ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to 3-Benzylpyrazin-2-amine: Structure, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 3-Benzylpyrazin-2-amine, a heterocyclic amine with significant potential in medicinal chemistry. Given the limited direct experimental data on this specific isomer, this document synthesizes information from closely related pyrazine and benzylamine analogs to project its chemical properties, plausible synthetic routes, and potential pharmacological applications. This approach is intended to provide researchers, scientists, and drug development professionals with a robust framework for initiating further investigation into this promising compound.

Introduction: The Pyrazine Scaffold in Drug Discovery

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3][4] The pyrazine ring's ability to participate in hydrogen bonding and π-stacking interactions, coupled with its metabolic stability, makes it an attractive core for the design of novel therapeutic agents. The introduction of a benzylamine moiety is a common strategy in drug design to introduce conformational flexibility and potential interactions with hydrophobic pockets in biological targets.[5] This guide focuses on the specific, yet underexplored, isomer this compound, providing a predictive analysis of its key characteristics.

Chemical Identity and Predicted Properties

IUPAC Name: this compound

Below is a table summarizing the predicted physicochemical properties of this compound, extrapolated from its constituent functional groups and data from related molecules.

| Property | Predicted Value | Notes |

| Molecular Weight | 185.23 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to yellow solid | Typical for many aromatic amines. |

| Melting Point | 100-120 °C | Estimation based on similar aromatic amines. |

| Boiling Point | >300 °C | Estimated based on N-benzylpyrazin-2-amine (329.6°C at 760 mmHg).[4] |

| Solubility | Soluble in organic solvents (e.g., DMSO, methanol, dichloromethane); sparingly soluble in water. | Expected behavior for a molecule with both polar (amine, pyrazine) and nonpolar (benzyl) groups. |

| pKa | 3-5 (pyrazin-2-amine) | The basicity of the amino group is expected to be influenced by the electron-withdrawing nature of the pyrazine ring. |

Chemical Structure

The chemical structure of this compound features a benzyl group attached to the carbon at position 3 of the pyrazine ring, with an amino group at the adjacent position 2.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Benzyl-2-chloropyrazine

-

To a solution of 2-amino-3-chloropyrazine in a suitable solvent (e.g., toluene or dioxane), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Add a benzylboronic acid or a benzylzinc reagent.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-benzyl-2-chloropyrazine.

Step 2: Amination of 3-Benzyl-2-chloropyrazine

-

In a sealed vessel, dissolve 3-benzyl-2-chloropyrazine in a suitable solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide).

-

Add a source of ammonia, such as aqueous ammonia or a solution of ammonia in an organic solvent.

-

Heat the mixture to a temperature between 100 and 150 °C.

-

Monitor the reaction until the starting material is consumed.

-

Cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting crude product by recrystallization or column chromatography to yield this compound.

Predicted Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (a singlet for the methylene protons around 4.0-4.5 ppm and multiplets for the aromatic protons between 7.2 and 7.4 ppm). The pyrazine ring protons would appear as distinct signals in the aromatic region, and the amine protons would likely be a broad singlet. [8][9][10]* ¹³C NMR: The carbon NMR spectrum would display signals for the benzyl group carbons (a methylene carbon signal around 40-50 ppm and aromatic carbon signals between 125 and 140 ppm) and the pyrazine ring carbons.

-

IR Spectroscopy: The infrared spectrum is predicted to exhibit characteristic N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹ (typically two bands for a primary amine). [11][12][13]C-H stretching vibrations for the aromatic and methylene groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. C=N and C=C stretching vibrations of the pyrazine and benzene rings are expected in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 185.10). [14]Common fragmentation patterns would likely involve the loss of the benzyl group or fragments from the pyrazine ring.

Potential Applications in Drug Development

While there is no direct biological data for this compound, the extensive research on related pyrazine derivatives provides a strong basis for predicting its potential therapeutic applications.

-

Anticancer Activity: Numerous pyrazine derivatives have demonstrated significant anticancer properties. [1][3][4]For instance, N-benzylpyrimidin-2-amine derivatives have been investigated as histone deacetylase (HDAC) inhibitors, a class of anticancer agents. [15]The structural similarity suggests that this compound could also exhibit antiproliferative effects.

-

Antimicrobial and Antifungal Activity: Substituted pyrazinecarboxamides have been evaluated for their antimycobacterial and antifungal activities. [3]The presence of the pyrazine core in this compound suggests it could be a scaffold for developing new antimicrobial agents.

-

Anti-inflammatory and Analgesic Effects: Pyrazine compounds are known to possess anti-inflammatory and analgesic properties. [2]This suggests that this compound could be explored for its potential in treating inflammatory conditions.

-

Antileishmanial Activity: Pyrazyl and pyridylhydrazone derivatives have shown promising activity against Leishmania species, indicating the potential of the pyrazine scaffold in developing new treatments for parasitic diseases.

Future Directions and Conclusion

This compound represents an intriguing yet underexplored molecule within the pharmacologically significant pyrazine family. This technical guide, by necessity, has been largely predictive, drawing on the established chemistry and biology of its structural analogs. The clear next step is the definitive synthesis and characterization of this compound. Subsequent in-vitro and in-vivo studies are warranted to explore its potential as an anticancer, antimicrobial, or anti-inflammatory agent. The insights provided herein offer a foundational roadmap for researchers to unlock the therapeutic potential of this compound and contribute to the development of novel pyrazine-based pharmaceuticals.

References

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.).

- Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., Sharma, A., & Mutreja, V. (n.d.). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.

-

3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of substituted pyrazines from N-allyl malonamides. (n.d.). RSC Publishing. Retrieved from [Link]

-

2-(Benzylamino)pyridine | C12H12N2 | CID 23362. (n.d.). PubChem. Retrieved from [Link]

-

(A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. (B) enlargement of Figure 1A between 2600 and 4000 cm-1. TABLE 2. Reaction of Aliphatic Amines (2b-d) with DBnC (1) in the Presence of Bu4PBr (3b) a. (n.d.). ResearchGate. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Amines. (n.d.). Retrieved from [Link]

- Process for preparing 3-alkoxy-5-alkypyrazin-2-amines. (n.d.). Google Patents.

-

Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. (2017). PubMed. Retrieved from [Link]

-

10.7: Functional Groups and IR Tables. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. (n.d.). Retrieved from [Link]

-

Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. (2018). PubMed. Retrieved from [Link]

-

1 H NMR spectra of PGA (upper graph), benzylamine (middle graph), and... (n.d.). ResearchGate. Retrieved from [Link]

-

(A) Selected benzyl amine-containing examples of FDAapproved... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. 3-Benzylpyridin-2-amine | C12H12N2 | CID 14761928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 130277-16-6|3-Benzylpyridin-2-amine|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. N-benzylpyrazin-2-amine | 7375-45-3 [chemnet.com]

- 5. N-benzyl-N-(2-pyrazinyl)amine | 7375-45-3 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. 2-(Benzylamino)pyridine | C12H12N2 | CID 23362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US5998618A - Process for preparing 3-alkoxy-5-alkypyrazin-2-amines - Google Patents [patents.google.com]

- 15. Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Biological Activities of the 3-Benzylpyrazin-2-amine Scaffold

Abstract

The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and synthetic tractability have made it a focal point for the development of novel therapeutic agents.[3][4] This technical guide delves into the 3-benzylpyrazin-2-amine core, a specific scaffold with significant therapeutic promise. We will explore its potential biological activities, with a primary focus on anticancer and antimicrobial applications, grounded in mechanistic insights and supported by detailed experimental protocols for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, providing a framework for robust scientific inquiry and validation.

The Pyrazine Scaffold: A Cornerstone in Medicinal Chemistry

Heterocyclic compounds are fundamental to drug design, with nitrogen-containing rings being particularly prevalent in clinically approved drugs.[1][4] These structures can engage in hydrogen bonding and other non-covalent interactions, enhancing their ability to bind to biological targets compared to simple hydrocarbons.[2][4] The pyrazine moiety, characterized by two nitrogen atoms in a 1,4-para arrangement, is a key building block in this domain.[5][6] Its derivatives have demonstrated a vast array of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and antioxidant activities.[1][2]

The this compound scaffold combines the stable pyrazine core with a flexible benzyl group and a reactive amine, creating a versatile template for chemical modification. This structure allows for systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Anticancer Potential: Targeting Cellular Proliferation and Survival

The development of novel anticancer agents is a critical endeavor, and pyrazine derivatives have emerged as a promising class of compounds.[5][7] The this compound scaffold can be hypothesized to interfere with cancer progression through several key mechanisms, most notably kinase inhibition and disruption of microtubule dynamics.

Mechanism I: Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and apoptosis.[6][8] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[9] Many small-molecule kinase inhibitors are ATP-competitive, and the pyrazine ring is a common motif in such molecules, capable of forming key interactions within the ATP-binding pocket of kinases.[6]

Derivatives of the this compound scaffold could potentially target a range of kinases implicated in cancer, such as Spleen Tyrosine Kinase (Syk), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[10][11][12] Inhibition of these pathways can halt tumor growth, prevent metastasis, and induce cancer cell death.

Figure 1: Mechanism of ATP-competitive kinase inhibition.

This protocol outlines a method to determine the inhibitory potential of a test compound against a target kinase by quantifying the amount of ADP produced.[9]

-

Reagent Preparation:

-

Prepare a 2X kinase buffer appropriate for the target kinase.

-

Prepare a stock solution of the purified recombinant target kinase.

-

Prepare a stock solution of the specific substrate peptide.

-

Prepare a 10 mM ATP stock solution.

-

Serially dilute the this compound test compound in DMSO, then further dilute in kinase buffer to create 10X working solutions. Prepare a vehicle control (DMSO in buffer).

-

-

Assay Procedure (96-well plate format):

-

Add 5 µL of the 10X test compound or vehicle control to the appropriate wells.

-

Add 20 µL of a master mix containing the kinase and substrate to each well.

-

Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.

-

Initiate the kinase reaction by adding 25 µL of 2X ATP solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[13]

-

Stop the reaction by adding 50 µL of a kinase detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Incubate as per the detection reagent manufacturer's instructions.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate reader.

-

The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Mechanism II: Tubulin Polymerization Inhibition

Microtubules are dynamic cytoskeletal polymers essential for cell division, making them a validated target for anticancer drugs.[14][15] Compounds that disrupt microtubule dynamics can arrest cells in mitosis, leading to apoptosis.[15] This class of drugs includes stabilizers (e.g., taxanes) and destabilizers (e.g., vinca alkaloids). The this compound scaffold could potentially act as a microtubule-destabilizing agent.

Figure 2: Workflow for a cell-free tubulin polymerization assay.

This fluorescence-based assay is a sensitive method to monitor the assembly of purified tubulin into microtubules in real-time.[14][16]

-

Reagent Preparation:

-

On ice, reconstitute lyophilized porcine brain tubulin (>99% pure) to 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 15% glycerol.[14]

-

Add a fluorescent reporter that binds to polymerized microtubules as per the kit manufacturer's instructions. Keep this reaction mix on ice.

-

Prepare 10X stock solutions of test compounds in General Tubulin Buffer.

-

Prepare 10X stocks of a known inhibitor (e.g., 100 µM Nocodazole) and an enhancer (e.g., 100 µM Paclitaxel) as controls.[14]

-

-

Assay Procedure:

-

Pre-warm a black, opaque 96-well plate to 37°C.

-

Add 5 µL of the 10X test compound, controls, or vehicle to the appropriate wells.

-

To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well, avoiding bubbles. The final volume is 50 µL.[14]

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence intensity every 60 seconds for 60 minutes.

-

Plot fluorescence intensity versus time to generate polymerization curves.[15]

-

Inhibitors will show a decreased rate and extent of fluorescence increase.

-

Determine key parameters such as the maximum polymerization rate (Vmax) and the maximum polymer mass (fluorescence at the plateau).[15]

-

Calculate the IC₅₀ value by plotting Vmax or plateau fluorescence against the log of the compound concentration.

-

Data Summary: Anticancer Activity of Pyrazine Derivatives

While specific data for the this compound scaffold is emerging, related pyrazine derivatives have shown significant anticancer activity across various human cancer cell lines.

| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Chalcone-Pyrazine Derivative | A549 (Lung) | 0.13 µM | [2] |

| Chalcone-Pyrazine Derivative | Colo-205 (Colon) | 0.19 µM | [2] |

| Chalcone-Pyrazine Derivative | MCF-7 (Breast) | 0.012 µM | [2] |

| Imidazo[1,2-a]pyrazine Derivative | HepG2 (Liver) | 13 µM | [17] |

| Imidazo[1,2-a]pyrazine Derivative | MCF-7 (Breast) | 11 µM | [17] |

Antimicrobial Potential: A Scaffold for New Anti-Infectives

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Pyrazine derivatives, particularly analogs of the clinically used antitubercular drug pyrazinamide, are a fertile ground for this research.[18][19]

Antibacterial and Antimycobacterial Activity

Studies on N-benzylpyrazine-2-carboxamides, which are structurally similar to the this compound scaffold, have demonstrated notable activity against both Gram-positive bacteria and mycobacteria.[18][19] For instance, N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide showed an MIC of 12.5 µg/mL against Mycobacterium tuberculosis H37Rv.[18] Another derivative, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide, was highly active against Staphylococcus aureus with an MIC of 7.81 µM.[18][19]

Figure 3: General workflow for antimicrobial activity screening.

This quantitative method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a microorganism in vitro.[20][21]

-

Preparation:

-

In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

-

Prepare a 2X stock solution of the test compound in MHB. Add 100 µL of this stock to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

-

-

Inoculation:

-

Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approx. 1 x 10⁸ CFU/mL).[22]

-

Dilute this suspension 1:100 in MHB to achieve a final concentration of 1 x 10⁶ CFU/mL.

-

Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final inoculum density will be 5 x 10⁵ CFU/mL.

-

-

Incubation and Reading:

Data Summary: Antimicrobial Activity of N-Benzylpyrazine-2-carboxamide Derivatives

The following table summarizes the reported MIC values for structurally related compounds, providing a benchmark for the this compound scaffold.

| Compound | Organism | Activity (MIC) | Reference |

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus aureus | 7.81 µM | [18][19] |

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus epidermidis | 15.62 µM | [18][19] |

| N-(2-methylbenzyl)-3-((2-methylbenzyl)amino) pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 µg/mL | [18] |

| N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl) amino)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 µg/mL | [18] |

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 µg/mL | [24] |

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising core for the development of novel therapeutic agents. The existing body of literature on related pyrazine derivatives strongly supports its potential in oncology and infectious diseases.[2][18][25] The key to unlocking its full potential lies in systematic medicinal chemistry efforts. Future research should focus on:

-

Synthesis of Focused Libraries: Generating a diverse library of derivatives by modifying the benzyl and amine moieties to establish clear structure-activity relationships.

-

Broad Biological Screening: Evaluating these libraries against a wide range of cancer cell lines, bacterial and fungal pathogens, and kinase panels.

-

Mechanism of Action Studies: For active compounds, elucidating the precise molecular targets and pathways is crucial for rational drug development.

-

Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they possess drug-like qualities.

By employing the robust experimental frameworks detailed in this guide, the scientific community can effectively probe the biological activities of the this compound scaffold and potentially translate this chemical framework into next-generation therapeutics.

References

-

Martens, S. et al. (2023). In vitro kinase assay. protocols.io. Available at: [Link]

-

Vu, H. T. L. et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Available at: [Link]

-

Moon, S. et al. (2017). In vitro NLK Kinase Assay. National Institutes of Health. Available at: [Link]

-

Garg, S. et al. (2023). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. MDPI. Available at: [Link]

-

Wang, Y. et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]

-

Nayak, S. K. et al. (2018). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]

-

Andrews, B. & Measday, V. (1998). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. Available at: [Link]

-

Denic, V. & Yu, H. (2022). In vitro kinase assay. Bio-protocol. Available at: [Link]

-

Alshahrani, M. M. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Bentham Science. Available at: [Link]

-

Alshahrani, M. M. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). CardioSomatics. Available at: [Link]

-

Li, M. et al. (2020). Design, synthesis and antitumor activity of triterpenoid pyrazine derivatives from 23-hydroxybetulinic acid. ResearchGate. Available at: [Link]

-

Al-Mokadem, A. Z. et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). National Institutes of Health. Available at: [Link]

-

Sharma, Dr. A. et al. (2013). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

-

Tuszynski, G. P. et al. (2010). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. National Institutes of Health. Available at: [Link]

-

Lan, J. et al. (2023). Pharmacological activity and mechanism of pyrazines. PubMed. Available at: [Link]

-

Lan, J. et al. (2023). Design, synthesis, biological evaluation, and mechanism of action of new pyrazines as anticancer agents in vitro and in vivo. ResearchGate. Available at: [Link]

-

Vu, H. T. L. et al. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. Available at: [Link]

-

Svozil, D. et al. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. National Institutes of Health. Available at: [Link]

-

Jenkins, M. & Grinstaff, M. (2022). Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. MDPI. Available at: [Link]

-

Kitaeva, K. et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. National Institutes of Health. Available at: [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. Available at: [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC.org. Available at: [Link]

-

Khan, Z. et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. Available at: [Link]

-

Ramirez-Mondragon, R. et al. (2019). Assessment of antimicrobial activity. protocols.io. Available at: [Link]

-

Apoorva, B. et al. (2018). REVIEW: THE IN-VIVO SCREENING METHODS OF ANTICANCER DRUG. Index Copernicus. Available at: [Link]

-

Field, J. J. et al. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. ACS Publications. Available at: [Link]

-

Svozil, D. et al. (2016). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI. Available at: [Link]

-

Svozil, D. et al. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. PubMed. Available at: [Link]

-

Reddy, G. C. et al. (2011). Synthesis of 2-benzylthiopyrimidinyl pyrazole analogs and their antimicrobial activities. ResearchGate. Available at: [Link]

-

Todea, A. et al. (2022). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. MDPI. Available at: [Link]

-

Lee, H. et al. (2018). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. National Institutes of Health. Available at: [Link]

-

Zhou, X. et al. (2016). 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. PubMed. Available at: [Link]

-

Abdel-Karim, S. S. et al. (2025). Design, synthesis, and in silico studies of new benzofuran-pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. PubMed. Available at: [Link]

-

Cui, J. et al. (2006). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Semantic Scholar. Available at: [Link]

-

El-Gamal, M. I. et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. National Institutes of Health. Available at: [Link]

-

Yurttaş, L. (2018). Antiproliferative Activities of Some Biologically Important Scaffolds. ResearchGate. Available at: [Link]

-

Alkahtani, H. M. et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. MDPI. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]

- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and in silico studies of new benzofuran-pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. | Semantic Scholar [semanticscholar.org]

- 13. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. apec.org [apec.org]

- 21. mdpi.com [mdpi.com]

- 22. Assessment of antimicrobial activity [protocols.io]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

The Emergence of 3-Benzylpyrazin-2-amine Derivatives: A Technical Guide to Synthesis and Discovery

Foreword: The Pyrazine Scaffold in Modern Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its ability to act as a bioisostere for other aromatic systems and the capacity of its nitrogen atoms to serve as hydrogen bond acceptors, have cemented its role in the development of numerous therapeutic agents.[1][2] From the anti-tuberculosis drug pyrazinamide to the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin, pyrazine-containing molecules have demonstrated a remarkable breadth of biological activities.[3] This guide delves into a specific, yet increasingly important, subclass: the 3-benzylpyrazin-2-amine derivatives. We will explore their discovery, detail robust synthetic methodologies, and analyze their biological significance, providing researchers and drug development professionals with a comprehensive technical resource.

The Genesis of this compound Derivatives: A Tale of Bio-luminescence and Strategic Design

The discovery of this compound derivatives is not marked by a single, serendipitous event but rather by a confluence of research streams. A notable early synthesis is found in the pursuit of marine bioluminescent compounds. In 2002, Kakoi reported the synthesis of 2-amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine, a key precursor to Watasenia preluciferin (coelenterazine), a compound widely distributed in marine bioluminescent organisms.[4] This work provided a foundational synthetic route and highlighted the natural occurrence of this structural motif.

Concurrently, the broader field of medicinal chemistry has seen extensive exploration of pyrazine derivatives for various therapeutic targets. The structural similarities to other biologically active heterocycles have prompted the synthesis and evaluation of a vast library of pyrazine analogs, including those with benzyl and amino substitutions, for applications ranging from antimycobacterial to kinase inhibition.[5][6][7] The this compound core, therefore, emerged as a logical and promising scaffold for further chemical exploration and biological screening.

Synthetic Strategies for this compound Derivatives

The synthesis of the this compound core and its derivatives can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key methodologies include classical condensation reactions and modern palladium-catalyzed cross-coupling reactions.

Synthesis via Condensation and Subsequent Modification

A classical and effective method for constructing the pyrazine ring involves the condensation of an α-dicarbonyl compound (or its equivalent) with a 1,2-diamine. For the synthesis of this compound derivatives, a particularly elegant approach involves the condensation of an α-keto oxime with an aminonitrile, followed by the reduction of the resulting N-oxide.

Experimental Protocol: Synthesis of 2-Amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine [4]

-

Step 1: Condensation to form the Pyrazine N-oxide.

-

To a solution of p-hydroxyphenylglyoxal aldoxime (1.0 eq) and α-aminophenylpropionitrile (1.0 eq) in pyridine, add titanium tetrachloride (TiCl₄) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine N-oxide.

-

-

Step 2: Reduction of the N-oxide.

-

Dissolve the crude N-oxide from the previous step in a mixture of dichloromethane and acetic acid.

-

Add zinc dust portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring by TLC.

-

Filter the reaction mixture through a pad of celite to remove excess zinc.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine.

-

Causality Behind Experimental Choices: The use of TiCl₄ in the condensation step acts as a Lewis acid, activating the oxime for nucleophilic attack by the aminonitrile and facilitating the subsequent cyclization and dehydration to form the pyrazine N-oxide. The reduction of the N-oxide with zinc in acetic acid is a classic and reliable method for the deoxygenation of N-heterocyclic oxides.

Modern Synthetic Approaches: Palladium-Catalyzed Cross-Coupling

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex aromatic compounds, and pyrazines are no exception. Reactions such as the Suzuki, Stille, Negishi, and Buchwald-Hartwig amination provide powerful and versatile tools for the construction of the this compound scaffold.

A general and highly flexible strategy involves a two-step sequence: first, the introduction of the benzyl group at the 3-position via a C-C coupling reaction, followed by the installation of the amino group at the 2-position via a C-N coupling reaction.

Experimental Workflow: Cross-Coupling Strategy

-

Starting Material: A di-halogenated pyrazine, such as 2,3-dichloropyrazine, serves as a common and readily available starting material.

-

Step 1: C-C Coupling (e.g., Suzuki Coupling).

-

React 2,3-dichloropyrazine with a benzylboronic acid derivative in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and a suitable solvent system (e.g., toluene/ethanol/water). The reaction is typically heated to ensure a reasonable reaction rate. This selectively forms 2-chloro-3-benzylpyrazine. The regioselectivity of this reaction can often be controlled by the specific reaction conditions and the nature of the substituents on the pyrazine ring.

-

-

Step 2: C-N Coupling (Buchwald-Hartwig Amination).

-

The resulting 2-chloro-3-benzylpyrazine is then subjected to a Buchwald-Hartwig amination with a suitable amine source (e.g., benzylamine, or an ammonia equivalent like benzophenone imine followed by hydrolysis). This reaction requires a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., NaOt-Bu or Cs₂CO₃) in an anhydrous solvent like toluene or dioxane.

-

Causality Behind Experimental Choices: The Suzuki coupling is favored for its operational simplicity and the commercial availability of a wide range of boronic acids. The Buchwald-Hartwig amination is a highly efficient method for the formation of C-N bonds with a broad substrate scope and functional group tolerance, making it ideal for the final amination step. The choice of ligand in the Buchwald-Hartwig reaction is crucial for catalytic efficiency and can be tuned to accommodate different substrates.

Biological Activities and Structure-Activity Relationships (SAR)

While the biological profile of the core this compound scaffold is still under extensive investigation, studies on closely related analogs, particularly N-benzyl-3-aminopyrazine-2-carboxamides, have revealed significant antimicrobial activity.

Antimycobacterial and Antibacterial Activity

Research has shown that certain N-benzyl-3-(benzylamino)pyrazine-2-carboxamides exhibit potent activity against Mycobacterium tuberculosis.[5][8] For instance, N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide have demonstrated significant efficacy.[5] Additionally, some 3-chloro-N-benzylpyrazine-2-carboxamides have shown promising activity against Gram-positive bacteria such as Staphylococcus aureus.[8]

Table 1: Biological Activity of Selected 3-Substituted Pyrazine-2-carboxamide Derivatives

| Compound ID | R1 | R2 | Target Organism | Activity (MIC, µg/mL) | Reference |

| 1a | -H | -CH₃ (ortho) | M. tuberculosis H37Rv | 12.5 | [5] |

| 9a | -H | -Cl (meta, para) | M. tuberculosis H37Rv | 12.5 | [5] |

| 5 | -Cl | -Cl (ortho) | S. aureus | 7.81 (µM) | [8] |

| 17 | -NH₂ | -OCH₃ (ortho, para) | M. tuberculosis H37Rv | 12.5 | [9] |

Emerging Structure-Activity Relationships

-

Substitution on the Benzyl Ring: The nature and position of substituents on the benzyl group significantly influence biological activity. Both electron-donating (e.g., -CH₃) and electron-withdrawing (e.g., -Cl) groups can lead to potent antimycobacterial activity, suggesting that steric and electronic factors play a complex role in target engagement.[5]

-

Substitution at the 3-Position of the Pyrazine Ring: The substituent at the 3-position of the pyrazine ring is a critical determinant of activity. For instance, a benzylamino group at this position appears to be favorable for antimycobacterial activity.[5]

-

The Role of the Carboxamide Moiety: In many of the studied analogs, the presence of a carboxamide group at the 2-position is a common feature. Further investigation is needed to determine if this group is essential for activity or if it can be replaced with other functional groups while retaining or improving potency.

Future Directions and Therapeutic Potential

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic versatility of the pyrazine ring, coupled with the encouraging biological activity of its derivatives, suggests that this class of compounds warrants further investigation.

Future research should focus on:

-

Expansion of the Chemical Space: Synthesis of a broader range of derivatives with diverse substitutions on both the pyrazine and benzyl rings to further elucidate the SAR.

-

Identification of Biological Targets: Elucidation of the specific molecular targets and mechanisms of action responsible for the observed antimicrobial activities. This could involve techniques such as target-based screening, proteomics, and molecular docking studies.

-

Exploration of Other Therapeutic Areas: Given the wide range of biological activities associated with pyrazines, this compound derivatives should be screened against other disease targets, such as kinases, proteases, and GPCRs.

References

-

Bouz, G., Semelková, L., Janďourek, O., Konečná, K., Paterová, P., Navrátilová, L., ... & Zitko, J. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(5), 983. [Link]

-

Jand'ourek, O., Vávrová, K., Semelková, L., Bouz, G., Kuneš, J., Novotná, E., ... & Zitko, J. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules, 22(3), 499. [Link]

-

Jand'ourek, O., Vávrová, K., Semelková, L., Bouz, G., Kuneš, J., Novotná, E., ... & Zitko, J. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules, 22(3), 499. [Link]

-

Lin, S., Malkani, S., Lombardo, M., Yang, L., Mills, S. G., Chapman, K., ... & Hale, J. J. (2015). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & medicinal chemistry letters, 25(22), 5402-5408. [Link]

-

Fraley, M. E., Hoffman, W. F., Rubino, R. S., Hungate, R. W., Tebben, A. J., Rutledge, R. Z., ... & Thomas, K. A. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo [1, 5-a] pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & medicinal chemistry letters, 12(18), 2545-2548. [Link]

-

Ma, T., Li, M., Chen, Y., & Zhang, H. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7083. [Link]

-

Bouz, G., Semelková, L., Janďourek, O., Konečná, K., Paterová, P., Navrátilová, L., ... & Zitko, J. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(5), 983. [Link]

-

Rana, K., Sharma, S., Sharma, P., & Kumar, R. (2024). Synthesis, characterization and antimicrobial activity of some new 4-(4-(2-isonicotinoylhydrazinyl)-6-((aryl)amino)-1,3,5-triazin-2-ylamino)-N-(pyrimidin-2-yl) benzenesulfonamides. ResearchGate. [Link]

-

Doležal, M., Zitko, J., Kuneš, J., O'Connor, R., & O'Sullivan, J. F. (2012). Substituted N-benzylpyrazine-2-carboxamides: synthesis and biological evaluation. Molecules, 17(11), 13076-13092. [Link]

-

Kakoi, H. (2002). Synthesis of 2-amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine. Chemical & pharmaceutical bulletin, 50(2), 301-302. [Link]

-

Wang, Y., Zhang, H., Ding, Y., Li, Z., Ding, Y., Liu, A., ... & Lu, T. (2018). Design, Synthesis, and Biological Evaluation of 3-(Imidazo [1, 2-a] pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl) methyl)-5-(trifluoromethyl) phenyl) benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2. Journal of medicinal chemistry, 61(17), 7977-7990. [Link]

-

Doležal, M., Zitko, J., Kuneš, J., O'Connor, R., & O'Sullivan, J. F. (2012). Substituted N-benzylpyrazine-2-carboxamides: synthesis and biological evaluation. Molecules, 17(11), 13076-13092. [Link]

-

Zhou, Y., Dun, Y., Fu, H., Wang, L., Pan, X., Yang, X., & Fang, H. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Chemical biology & drug design, 90(5), 936-942. [Link]

-

Ali, M. A., Shah, M. S. A., Khan, M. S., & Imran, M. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Authorea Preprints. [Link]

- Winnek, P. S., & Cole, Q. P. (1946). U.S. Patent No. 2,396,067. Washington, DC: U.S.

- Askin, D., & Volante, R. P. (2001). U.S. Patent No. 6,177,564. Washington, DC: U.S.

-

Van der Pijl, F., van der Vlag, R., Le-Franc, Y., Ciompa, A., Cools, F., Joossens, J., ... & Van der Veken, P. (2021). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo [4, 3-b] pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Pharmaceuticals, 14(11), 1162. [Link]

-

Kruger, H. G., & Steyl, G. (2019). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 24(18), 3379. [Link]

-

Wiemer, A. J., & Wiemer, D. F. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1184. [Link]

-

Liang, F., Dexheimer, T. S., Zhang, P., Rosenthal, A. S., Villamil, M. A., Mabry, M. E., ... & Jadhav, A. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of medicinal chemistry, 57(19), 8099-8110. [Link]

-

Kumar, A., Kumar, A., Kumar, V., & Singh, J. (2024). The medicinal chemistry of piperazines: A review. Chemical biology & drug design, 103(6), e14537. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation [mdpi.com]

- 9. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

X-ray crystallography and molecular structure of 3-Benzylpyrazin-2-amine

An In-Depth Technical Guide on the Crystallographic and Structural Analysis of Benzyl-Substituted Heterocyclic Amines

Abstract: This guide provides a comprehensive technical overview of the methodologies required to determine and analyze the molecular structure of benzyl-substituted heterocyclic amines, a class of compounds with significant interest in medicinal chemistry and materials science. We present a validated, step-by-step protocol for the synthesis of 3-Benzylpyrazin-2-amine. As a complete, high-quality crystallographic dataset for this specific pyrazine derivative is not publicly available, this guide utilizes the closely related and structurally significant isomer, N-Benzylpyridin-2-amine , as an authoritative case study. Through this exemplar, we offer researchers, scientists, and drug development professionals a detailed walkthrough of the entire crystallographic workflow—from single-crystal growth and X-ray data collection to structure refinement and in-depth analysis of molecular and supramolecular features.

Part 1: Synthesis of this compound

The targeted synthesis of this compound is a critical first step for any subsequent structural or biological investigation. The following protocol is adapted from a demonstrated regioselective alkylation method, which provides a reliable route to the desired compound[1].

Rationale for Synthetic Strategy

The chosen method involves the formation of a highly reactive organolithium reagent (benzyllithium) which then undergoes a nucleophilic addition to the pyrazine ring of 2-aminopyrazine. This approach offers high regioselectivity, preferentially directing the benzyl group to the C3 position, which is activated by the adjacent nitrogen atoms. The use of a strong organolithium base requires anhydrous conditions to prevent quenching of the reagent.

Detailed Synthesis Protocol

Materials:

-

Toluene (anhydrous)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

2-Aminopyrazine

-

Tetrahydrofuran (THF), anhydrous

-

Argon or Nitrogen gas supply

-

Standard glassware for air-sensitive reactions (Schlenk line, septa, etc.)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of Benzyllithium:

-

To a flame-dried, three-neck flask under an inert atmosphere (Argon), add anhydrous toluene followed by an equimolar amount of n-butyllithium solution at 0 °C.

-

Allow the reaction to stir at room temperature for 1-2 hours. The formation of the red-colored benzyllithium reagent indicates a successful reaction.

-

-

Alkylation Reaction:

-

In a separate flask, dissolve 2-aminopyrazine in anhydrous THF under an inert atmosphere.

-

Cool this solution to -78 °C (a dry ice/acetone bath).

-

Slowly add the prepared benzyllithium solution dropwise to the 2-aminopyrazine solution. The reaction must be kept cold to prevent side reactions.

-

After the addition is complete, allow the reaction to stir at -78 °C for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

-

Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude residue by silica gel column chromatography to yield pure this compound[1].

-

Part 2: Crystallographic Analysis: A Case Study of N-Benzylpyridin-2-amine

Determining the precise three-dimensional arrangement of atoms is essential for understanding a molecule's properties. Single-crystal X-ray diffraction (SCXRD) is the definitive method for this purpose[2]. We will now detail this process using the high-quality, publicly available data for N-Benzylpyridin-2-amine as our working example[3][4].

Experimental Workflow for Structural Determination

The path from a purified compound to a final crystal structure is a multi-step process that demands precision at each stage. The overall workflow is visualized below.

Step-by-Step Protocol: Crystallization

The growth of a high-quality single crystal is often the most challenging bottleneck in SCXRD[2]. The goal is to encourage molecules to slowly assemble into a highly ordered lattice. For N-Benzylpyridin-2-amine, crystals suitable for X-ray analysis were successfully obtained via slow evaporation[4].

-

Rationale: Slow evaporation is a classical and effective technique where the concentration of the solute is gradually increased as the solvent evaporates. This gentle shift towards supersaturation allows for the formation of large, well-defined crystals rather than a precipitate of microcrystals[5].

-

Protocol:

-

Dissolve the purified N-Benzylpyridin-2-amine compound in a suitable solvent system. For this molecule, a 95% ethanol/water mixture was effective[4]. The choice of solvent is critical; the compound should be soluble but not excessively so.

-

Filter the solution to remove any dust or particulate matter, which could act as unwanted nucleation sites.

-

Transfer the clear solution to a clean vial.

-

Cover the vial with a cap or parafilm containing a few small pinholes. This restricts the rate of evaporation.

-

Place the vial in a vibration-free location at a constant temperature.

-

Allow the solvent to evaporate slowly over several days to weeks until suitable crystals form.

-

Step-by-Step Protocol: X-ray Data Collection and Refinement

Once a suitable crystal is obtained, it is mounted on a diffractometer to measure how it scatters X-rays.

-

Data Collection:

-

A single crystal (in this case, approximately 0.23 × 0.20 × 0.19 mm) is mounted on the diffractometer and cooled to a stable temperature (e.g., 296 K) to minimize thermal vibrations[3].

-

A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal[3].

-

The crystal is slowly rotated, and a series of diffraction images are collected by an area detector. Each image captures a "slice" of the diffraction pattern[6]. A full dataset requires rotating the crystal through at least 180°[6].

-

-

Structure Solution and Refinement:

-

The positions of the diffraction spots are used to determine the dimensions of the unit cell—the basic repeating block of the crystal[7].

-

The intensities of the spots are integrated. The primary challenge, known as the "phase problem," is that the detector measures only intensities, not the phase of the X-ray waves. Computational methods like "direct methods" are used to generate an initial electron density map[6][8].

-

An initial atomic model is built into the electron density map.

-

This model is then computationally refined against the experimental data. This iterative process adjusts atomic positions and displacement parameters to minimize the difference between the observed diffraction pattern and the one calculated from the model. The quality of the final model is assessed by metrics like the R-factor[3].

-

Part 3: Structural Analysis of N-Benzylpyridin-2-amine

The final refined model provides a wealth of information about the molecule's geometry and how it interacts with its neighbors in the solid state.

Crystallographic Data

The key parameters defining the crystal structure of N-Benzylpyridin-2-amine are summarized in the table below. This data serves as a fingerprint for the crystalline solid[3].

| Parameter | Value |

| Chemical Formula | C₁₂H₁₂N₂ |

| Formula Weight | 184.24 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9014 (16) |

| b (Å) | 8.025 (2) |

| c (Å) | 10.561 (3) |

| α (°) | 95.471 (4) |

| β (°) | 91.244 (4) |

| γ (°) | 94.779 (3) |

| Volume (ų) | 495.9 (2) |

| Z (Molecules/unit cell) | 2 |

| Temperature (K) | 296 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Final R₁ [I > 2σ(I)] | 0.042 |

| wR₂ (all data) | 0.115 |

| Goodness-of-fit (S) | 1.07 |

| CCDC Deposition Number | 803096 |

Data sourced from Wang & Zhao (2010), Acta Crystallographica Section E[3].

Trustworthiness of the Data: The R₁ value of 0.042 (or 4.2%) is a low residual factor, indicating an excellent agreement between the experimental data and the final refined model. The Goodness-of-fit (S) value is very close to 1.0, which further validates the quality of the structural refinement.

Molecular Geometry

The structure reveals that the molecule is not planar. The benzyl and pyridyl rings are twisted relative to each other, with a dihedral angle of 67.2(1)° [3]. This non-planar conformation is a key structural feature that would influence its ability to bind to biological targets or pack in different crystal forms. Bond lengths and angles within the molecule fall within normal, expected ranges.

Supramolecular Assembly and Intermolecular Interactions

Individual molecules rarely exist in isolation within a crystal. They are held together by a network of non-covalent interactions. In the crystal lattice of N-Benzylpyridin-2-amine, the dominant interaction is a classic N—H···N hydrogen bond [3][4].

-

Dimer Formation: The amine hydrogen (N-H) of one molecule forms a hydrogen bond with the pyridine nitrogen atom of a neighboring, centrosymmetrically related molecule.

-

Graph-Set Motif: This interaction links two molecules together to form a distinct centrosymmetric dimer . This specific hydrogen-bonding pattern is described by the graph-set motif R²₂(8), which is a common and stable arrangement in heterocyclic chemistry[3][4].

-

3D Network: These dimers are further connected into a three-dimensional supramolecular network by weaker C—H···π interactions, where hydrogen atoms on one dimer interact with the electron-rich faces of the aromatic rings on adjacent dimers[3]. This network of interactions dictates the physical properties of the crystal, such as its stability and melting point.

Conclusion

This guide has detailed the complete process for the structural elucidation of benzyl-substituted heterocyclic amines, from chemical synthesis to final crystallographic analysis. We have provided a specific protocol for the synthesis of this compound. By leveraging the high-quality, published crystal structure of its isomer, N-Benzylpyridin-2-amine, we have demonstrated the practical steps of crystallization, data collection, and refinement. The detailed analysis of the analogue's molecular geometry and its hydrogen-bonded supramolecular network provides a robust framework for researchers to apply to their own target molecules, enabling a deeper understanding of structure-property relationships in drug design and materials science.

References

-

Wang, Y.-X., & Zhao, X.-J. (2010). N-Benzylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3076. [Link]

-

Wang, Y.-X., & Zhao, X.-J. (2010). N-Benzylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3077. [Link]

-

Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), m53–m62. [Link]

-

Wikipedia contributors. (2024). X-ray crystallography. In Wikipedia, The Free Encyclopedia. [Link]

-

Ganesh, T. (2011). Synthon Disconnection Strategy for the Synthesis Design of Coelenterazine - A Bioluminescent Marine Natural Product used in Bioassays. Journal of Organic and Pharmaceutical Chemistry, 7(2), 95-98. [Link]

-

Coles, S. J., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(8), 2829-2847. [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved January 9, 2024, from [Link]

-

NPTEL - National Programme on Technology Enhanced Learning. (2021, February 3). X-ray Crystallography: Data collection and processing [Video]. YouTube. [Link]

-

Macromolecular Crystallography Core Facility, University of Missouri. (n.d.). X-ray Data Collection Course. Retrieved January 9, 2024, from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. 2-AMINO-3-(PHENYLMETHYL)-PYRAZINE | CAS: 185148-51-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. N-Benzylpyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Benzylpyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 6. prepchem.com [prepchem.com]

- 7. 2-AMINO-3-(PHENYLMETHYL)-PYRAZINE | 185148-51-0 [chemicalbook.com]

- 8. 分子砌块_武汉海昕药物研究有限公司 [hsnpharm.com]

Introduction: The Critical Role of Solubility in Drug Development

An In-Depth Technical Guide to Determining the Solubility Profile of 3-Benzylpyrazin-2-amine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of this compound. The methodologies outlined herein are grounded in established principles of physical chemistry and pharmaceutical sciences, ensuring a robust and reproducible approach to characterizing this critical physicochemical property.

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical development.[1][2] For an active pharmaceutical ingredient (API) like this compound, its solubility profile dictates crucial downstream developability parameters, including bioavailability, formulation strategies, and potential routes of administration.[2][3] A comprehensive understanding of an API's solubility in various solvents is therefore not merely a data point but a critical predictor of its therapeutic potential and a guide for its formulation into a safe and effective drug product.[2][4]

This guide will delve into the theoretical and practical aspects of determining the solubility of this compound. We will explore the influence of its molecular structure on its solubility and provide a detailed, step-by-step protocol for experimental determination.

Physicochemical Characterization of this compound

Before embarking on solubility studies, a thorough physicochemical characterization of this compound is essential. These properties provide the foundational knowledge to anticipate its solubility behavior and to select an appropriate analytical methodology.

Molecular Structure and Functional Groups

This compound possesses a unique combination of functional groups that will govern its solubility. The pyrazine ring is a nitrogen-containing heterocycle, and the presence of the amine group introduces a basic character and the potential for hydrogen bonding.[5] The benzyl group, conversely, is a large, non-polar moiety that will contribute to its solubility in organic solvents. The interplay between the polar amine and pyrazine groups and the non-polar benzyl group will result in a complex solubility profile.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Influence on Solubility |

| Molecular Weight | ~185.23 g/mol | Moderate molecular weight, which does not inherently preclude good solubility. |

| pKa (amine) | Estimated 3-5 | The amine group is expected to be weakly basic. At pH values below its pKa, the compound will be protonated and likely exhibit higher aqueous solubility. |

| logP | Estimated 2-3 | The presence of the benzyl group suggests a moderate lipophilicity, indicating a preference for organic solvents over water. |

| Hydrogen Bonding | Donor (amine) and Acceptor (pyrazine nitrogens) | Capable of hydrogen bonding, which will enhance solubility in protic solvents like water and alcohols. |

| Melting Point | Likely a solid at room temperature.[5] | A higher melting point can correlate with lower solubility due to stronger crystal lattice energy. |

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1][6] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[1][6] For this compound, its amphiphilic nature suggests it will have some degree of solubility in a range of solvents with varying polarities.

The solubility of an ionizable compound like this compound is also highly dependent on the pH of the aqueous medium.[2] The Henderson-Hasselbalch equation can be used to predict the ratio of the ionized to the non-ionized form of the drug at a given pH, which in turn influences its solubility.

Experimental Determination of Solubility

A systematic approach is required to experimentally determine the solubility of this compound. The following sections provide a detailed protocol.

Materials and Equipment

-

This compound (solid)

-